methyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 4-(2,4-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of METHYL 4-(2,4-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
METHYL 4-(2,4-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique structure and reactivity. In medicine, it may have applications in drug development and as a diagnostic tool .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazole group is known to interact with certain enzymes and receptors, potentially modulating their activity. The pyrimidine core can also participate in various biochemical reactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Compared to other similar compounds, METHYL 4-(2,4-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include those with pyrimidine or benzodiazole cores, but they may lack the specific substituents that confer unique properties to this compound .
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H24N4O3S/c1-12-5-7-15(14(3)9-12)20-19(21(28)30-4)18(24-22(29)27-20)11-31-23-25-16-8-6-13(2)10-17(16)26-23/h5-10,20H,11H2,1-4H3,(H,25,26)(H2,24,27,29) |
InChI Key |
MUDGESLWNVOZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NC4=C(N3)C=C(C=C4)C)C(=O)OC)C |
Origin of Product |
United States |
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